molecular formula C26H18Cl2N2O B11985982 9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303060-24-4

9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11985982
CAS No.: 303060-24-4
M. Wt: 445.3 g/mol
InChI Key: KPXCDYNSCDFYFE-UHFFFAOYSA-N
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Description

“9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon. This particular compound features a combination of chloro, phenyl, naphthyl, and oxazine groups, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as chlorinated phenyl and naphthyl derivatives, followed by cyclization reactions to form the oxazine ring. Common reagents used in these reactions include chlorinating agents, catalysts, and solvents like dichloromethane or toluene. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes. Safety measures and environmental considerations are crucial in industrial settings to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

“9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and catalysts like palladium on carbon can convert the compound into reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., H₂/Pd-C), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with chloro, phenyl, and naphthyl groups. Examples include:

  • 9-Chloro-5-phenyl-2-(naphthalen-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
  • 5-(4-Chlorophenyl)-2-(naphthalen-2-yl)-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Uniqueness

The uniqueness of “9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

303060-24-4

Molecular Formula

C26H18Cl2N2O

Molecular Weight

445.3 g/mol

IUPAC Name

9-chloro-5-(4-chlorophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H18Cl2N2O/c27-20-9-7-17(8-10-20)26-30-24(22-14-21(28)11-12-25(22)31-26)15-23(29-30)19-6-5-16-3-1-2-4-18(16)13-19/h1-14,24,26H,15H2

InChI Key

KPXCDYNSCDFYFE-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Cl

Origin of Product

United States

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